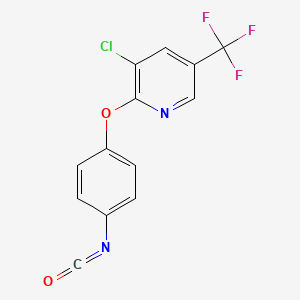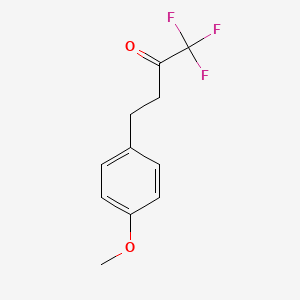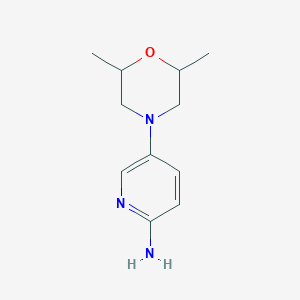
(2-Chloro-5-nitro-phenyl)-(4-chloro-3-nitro-phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-5-nitro-phenyl)-(4-chloro-3-nitro-phenyl)methanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of two nitro groups and two chloro groups attached to the phenyl rings. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-nitro-phenyl)-(4-chloro-3-nitro-phenyl)methanone typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 4-chloro-3-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-5-nitro-phenyl)-(4-chloro-3-nitro-phenyl)methanone undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Oxidation: Potassium permanganate, acetone as solvent.
Major Products Formed
Reduction: (2-Amino-5-nitrophenyl)(4-amino-3-nitrophenyl)methanone.
Substitution: (2-Chloro-5-nitrophenyl)(4-methoxy-3-nitrophenyl)methanone.
Oxidation: (2-Chloro-5-nitrophenyl)(4-chloro-3-nitrophenyl)quinone.
Aplicaciones Científicas De Investigación
(2-Chloro-5-nitro-phenyl)-(4-chloro-3-nitro-phenyl)methanone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Chloro-5-nitro-phenyl)-(4-chloro-3-nitro-phenyl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone
- (2-Chloro-5-nitrophenyl)(phenyl)methanone
- (4-Chloro-3-nitrophenyl)(phenyl)methanone
Uniqueness
(2-Chloro-5-nitro-phenyl)-(4-chloro-3-nitro-phenyl)methanone is unique due to the presence of both nitro and chloro groups on the phenyl rings, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
87424-35-9 |
|---|---|
Fórmula molecular |
C13H6Cl2N2O5 |
Peso molecular |
341.10 g/mol |
Nombre IUPAC |
(2-chloro-5-nitrophenyl)-(4-chloro-3-nitrophenyl)methanone |
InChI |
InChI=1S/C13H6Cl2N2O5/c14-10-4-2-8(16(19)20)6-9(10)13(18)7-1-3-11(15)12(5-7)17(21)22/h1-6H |
Clave InChI |
HGHPNFNEFXMGLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8675533.png)







